molecular formula C7H5Cl2NO2 B3130595 Methyl 4,5-dichloropyridine-3-carboxylate CAS No. 343781-51-1

Methyl 4,5-dichloropyridine-3-carboxylate

Cat. No.: B3130595
CAS No.: 343781-51-1
M. Wt: 206.02 g/mol
InChI Key: IXNSFNQEQDHBAH-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloropyridine-3-carboxylate: is an organic compound characterized by a six-membered aromatic heterocyclic ring, pyridine, containing one nitrogen atom The compound has chlorine atoms attached at positions 4 and 5 of the ring, and a methyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dichloropyridine-3-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Methyl 4,5-dichloropyridine-3-carboxylate is unique due to the specific positioning of chlorine atoms and the ester group, which can influence its reactivity and biological activity compared to similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for research and development in multiple fields.

Properties

IUPAC Name

methyl 4,5-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSFNQEQDHBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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